molecular formula C7H11NOS B2785283 3-Amino-3-(thiophen-3-yl)propan-1-ol CAS No. 677006-14-3

3-Amino-3-(thiophen-3-yl)propan-1-ol

Cat. No. B2785283
CAS RN: 677006-14-3
M. Wt: 157.23
InChI Key: IBCAXZDSJMQRKQ-UHFFFAOYSA-N
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Description

3-Amino-3-(thiophen-3-yl)propan-1-ol is a compound with the CAS Number: 677006-14-3 . It has a molecular weight of 158.24 and its IUPAC name is 3-amino-3-(1H-1lambda3-thiophen-3-yl)propan-1-ol . The compound is typically stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9-10H,1,3,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.24 . It is typically stored at temperatures between 28 C .

Mechanism of Action

3-ATP is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. The thiophenyl group of 3-ATP is thought to interact with the hydrophobic residues of proteins, while the amine group is thought to interact through hydrogen bonding with the polar residues of proteins.
Biochemical and Physiological Effects
3-ATP has been shown to interact with proteins, and has been used as a tool to study protein-protein interactions. Additionally, 3-ATP has been used to study the structure and function of enzymes, and has been used as a model compound in the development of inhibitors for enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-ATP in laboratory experiments are its low cost and availability, as well as its water-solubility. Additionally, 3-ATP is relatively non-toxic, making it a safe reagent to use in experiments. However, there are some limitations to using 3-ATP. For example, 3-ATP is not very stable, and can decompose over time. Additionally, 3-ATP is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

The potential applications of 3-ATP are numerous. It has been studied for its potential use in drug design, and could be used to develop new drugs or to improve the efficacy of existing drugs. Additionally, 3-ATP could be used to study the structure and function of enzymes, and could be used as a tool to study protein-protein interactions. Finally, 3-ATP could be used as a model compound in the development of inhibitors for enzyme-catalyzed reactions, and could be used to study the mechanism of action of these inhibitors.

Synthesis Methods

3-ATP can be synthesized by the reaction of thiophenol and ethylenediamine. This reaction is carried out in an acidic medium, such as glacial acetic acid, and is followed by the addition of a base, such as sodium hydroxide, to neutralize the reaction. The resulting product is then isolated and purified by recrystallization.

Scientific Research Applications

3-ATP has been studied for its potential applications in biochemistry and drug design. It has been shown to interact with proteins, and has been used as a tool to study protein-protein interactions. Additionally, 3-ATP has been used to study the structure and function of enzymes, and has been used as a model compound in the development of inhibitors for enzyme-catalyzed reactions.

Safety and Hazards

The safety information for 3-Amino-3-(thiophen-3-yl)propan-1-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-amino-3-thiophen-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCAXZDSJMQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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